molecular formula C13H20Cl2N2 B2529432 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2172603-13-1

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B2529432
CAS No.: 2172603-13-1
M. Wt: 275.22
InChI Key: BRMSXCUAJCKQPP-UHFFFAOYSA-N
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Description

2-Benzyl-2,6-diazabicyclo[321]octane dihydrochloride is a bicyclic organic compound that features a diazabicyclo[321]octane core structure

Scientific Research Applications

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cycloaddition of azomethine ylides derived from pyrazinones with acrylate derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cycloaddition process. The yields of the desired product can vary depending on the specific reactants and conditions used.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the diazabicyclo[3.2.1]octane core.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics . This interaction is crucial for enhancing the efficacy of antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other diazabicyclo compounds.

Properties

IUPAC Name

2-benzyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-13(15)9-14-12;;/h1-5,12-14H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMSXCUAJCKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC1NC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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